1-Nitrocycloheptane-1-carbonitrile
Description
1-Nitrocycloheptane-1-carbonitrile is a cycloheptane derivative featuring both a nitro (-NO₂) and a nitrile (-CN) group attached to the same carbon atom. This unique structural arrangement confers distinct electronic and steric properties, making it a compound of interest in organic synthesis, particularly for reactions involving electrophilic or nucleophilic attack at the nitrile group.
Properties
CAS No. |
920005-53-4 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-nitrocycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2O2/c9-7-8(10(11)12)5-3-1-2-4-6-8/h1-6H2 |
InChI Key |
PYTHHMQDGHJHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrocycloheptane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cycloheptane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the nitrile group can be achieved through a reaction with cyanogen bromide or other suitable nitrile sources .
Industrial Production Methods: Industrial production of 1-nitrocycloheptane-1-carbonitrile often involves large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Hydrolysis with aqueous acid or base to form carboxylic acids.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides or carboxylic acids.
Scientific Research Applications
1-Nitrocycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-nitrocycloheptane-1-carbonitrile involves its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These interactions can lead to the formation of various bioactive compounds, influencing molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Nitrocycloheptane-1-carbonitrile with analogous cycloalkane carbonitriles:
Spectroscopic and Stability Data
- IR Spectroscopy : Nitrile stretches in analogous compounds (e.g., 2217–2221 cm⁻¹ in pyrrole-3-carbonitriles ) suggest similar absorption ranges for 1-Nitrocycloheptane-1-carbonitrile. Nitro group vibrations (~1500–1600 cm⁻¹) would further characterize this compound.
- Stability: While 1-Piperidinocyclohexanecarbonitrile remains stable for ≥5 years at -20°C , the nitro group in the target compound may necessitate similar storage conditions to prevent decomposition or unintended reactions.
Research Implications and Gaps
Current evidence highlights the role of substituents and ring size in modulating reactivity, but direct studies on 1-Nitrocycloheptane-1-carbonitrile are absent. Future research should focus on:
Synthetic Methods : Adapting multicomponent reactions (as in ) or nitro-group introduction strategies (e.g., nitration of pre-formed carbonitriles).
Stability Studies : Comparative analyses with analogs to establish optimal handling protocols.
References [1] (Pyrrole-3-carbonitrile derivatives) [5] (1-Piperidinocyclohexanecarbonitrile) [6] (3-Cyanochromone reactivity) [7] (1-Cyclohexene-1-carbonitrile) [10] (4-Methyl-3-cyclohexene-1-carbonitrile) [11] (1-(2-Nitrophenyl)cyclopentanecarbonitrile)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
